
Talabostat mesylate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of talabostat mesylate involves the preparation of its core structure, Val-boroPro, followed by mesylation. The key steps include:
Formation of Val-boroPro: This involves the coupling of L-valine with boroproline.
Mesylation: The resulting Val-boroPro is then treated with methanesulfonic acid to form the mesylate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale coupling of L-valine with boroproline.
Purification: The product is purified using crystallization or chromatography techniques.
Mesylation: The purified Val-boroPro is then reacted with methanesulfonic acid to obtain the mesylate salt.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Talabostat-Mesylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Inhibitionsreaktionen: Es hemmt Dipeptidylpeptidasen, indem es an ihre aktiven Zentren bindet.
Hydrolyse: Die Verbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden.
Häufige Reagenzien und Bedingungen:
Methansulfonsäure: Wird zur Mesylierung verwendet.
L-Valin und Boroprolin: Werden in der anfänglichen Kupplungsreaktion verwendet.
Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist Talabostat-Mesylat selbst, wobei potenzielle Nebenprodukte nicht umgesetzte Ausgangsmaterialien und hydrolysierte Fragmente umfassen .
Wissenschaftliche Forschungsanwendungen
Talabostat-Mesylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Krebsforschung: Es hat eine potente Antitumoraktivität gezeigt, indem es DPP-IV und FAP hemmt, die am Tumorwachstum und der Metastasierung beteiligt sind.
5. Wirkmechanismus
Talabostat-Mesylat übt seine Wirkung aus, indem es Dipeptidylpeptidasen hemmt, darunter DPP-IV, FAP, DPP8 und DPP9 . Diese Hemmung führt zu:
Antitumoraktivität: Indem es FAP im Tumormikromilieu angreift, stört Talabostat-Mesylat das Tumormikromilieu.
Immunstimulation: Die Verbindung steigert die Expression von Zytokinen und Chemokinen, wodurch sowohl die angeborene als auch die adaptive Immunantwort verstärkt werden.
Hämatopoetische Stimulation: Es fördert die Produktion von Blutzellen, indem es hämatopoetische Pfade stimuliert.
Ähnliche Verbindungen:
Sitagliptin: Ein weiterer DPP-IV-Hemmer, der hauptsächlich zur Behandlung von Diabetes eingesetzt wird.
Linagliptin: Ein selektiver DPP-IV-Hemmer mit Anwendungen im Diabetesmanagement.
Einzigartigkeit von Talabostat-Mesylat:
Breites Inhibitionsspektrum: Im Gegensatz zu anderen DPP-IV-Hemmern hemmt Talabostat-Mesylat mehrere Dipeptidylpeptidasen, darunter FAP, DPP8 und DPP9.
Antitumor- und hämatopoetische Aktivitäten: Talabostat-Mesylat hat signifikante Antitumor- und hämatopoetische stimulierende Aktivitäten gezeigt, wodurch es unter den DPP-IV-Hemmern einzigartig ist.
Wirkmechanismus
Talabostat mesylate exerts its effects by inhibiting dipeptidyl peptidases, including DPP-IV, FAP, DPP8, and DPP9 . This inhibition leads to:
Antitumor Activity: By targeting FAP in tumor stroma, this compound disrupts the tumor microenvironment.
Immune Stimulation: The compound upregulates cytokines and chemokines, enhancing both innate and adaptive immune responses.
Hematopoietic Stimulation: It promotes the production of blood cells by stimulating hematopoietic pathways.
Vergleich Mit ähnlichen Verbindungen
Sitagliptin: Another DPP-IV inhibitor used primarily for diabetes treatment.
Linagliptin: A selective DPP-IV inhibitor with applications in diabetes management.
Uniqueness of Talabostat Mesylate:
Broad Inhibition Spectrum: Unlike other DPP-IV inhibitors, this compound inhibits multiple dipeptidyl peptidases, including FAP, DPP8, and DPP9.
Antitumor and Hematopoietic Activities: this compound has demonstrated significant antitumor and hematopoietic stimulating activities, making it unique among DPP-IV inhibitors.
Biologische Aktivität
Talabostat mesylate, also known as Val-boroPro or BXCL701, is a potent inhibitor of dipeptidyl peptidases (DPPs), particularly DPP-IV, with significant implications in cancer therapy and immune modulation. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Name: B-[(2R)-1-[(2S)-2-Amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]boronic acid methanesulfonate
- CAS Number: 150080-09-4
- Molecular Weight: 310.18 g/mol
- Purity: ≥98%
This compound functions primarily as a DPP-IV inhibitor, affecting various DPP family members including DPP8, DPP9, and fibroblast activation protein (FAP). Its mechanism includes:
- Inhibition of Dipeptidyl Peptidases: Talabostat has IC50 values of <4 nM for DPP-IV, 4 nM for DPP8, 11 nM for DPP9, 310 nM for DPP7, and 560 nM for FAP, indicating its potency across these targets .
- Activation of Inflammasomes: It activates the NLRP1b inflammasome, leading to pyroptosis in monocytes and macrophages. This pro-inflammatory cell death is crucial for enhancing immune responses against tumors .
- Cytokine Production: Talabostat stimulates the production of various cytokines and chemokines in immune cells, enhancing T-cell responses and potentially leading to tumor regression .
Biological Activity in Cancer Models
This compound has demonstrated significant anti-tumor activity in preclinical studies:
- Tumor Growth Inhibition: In mouse models such as WEHI-164 fibrosarcoma and B16/F10 melanoma, talabostat reduced tumor growth significantly .
- Immune-Mediated Tumor Regression: The compound has been shown to induce immune-mediated tumor regression in several cancer models .
Pediatric Phase I Trial
A notable clinical trial involving this compound was conducted to determine its maximum tolerated dose (MTD) in children with relapsed or refractory solid tumors. The study utilized a novel design focusing on maximum target inhibition (MTI) rather than traditional dose-limiting toxicity (DLT) as the primary endpoint. Key findings include:
- Optimal Dose Determination: The trial established that doses inhibiting more than 90% of serum DPP-IV activity were achievable without significant toxicity .
- Combination Therapy: Talabostat was administered alongside temozolomide or carboplatin, showing promise in enhancing therapeutic efficacy .
Immune Mechanism Studies
Research has indicated that talabostat enhances the immune response through various mechanisms:
- Cytokine Upregulation: In vitro studies demonstrated that talabostat upregulated cytokines such as IL-1β in human bone marrow stromal cells and THP-1 monocytic cells. This upregulation was linked to autocrine and paracrine signaling mechanisms .
- Impact on Tumor Microenvironment: By inhibiting FAP, talabostat may alter the tumor microenvironment, promoting a more favorable immune response against tumors .
Summary of Research Findings
Study Type | Findings |
---|---|
Preclinical | Significant tumor growth reduction in various mouse models. |
Clinical Trial | Established optimal dosing with minimal toxicity; effective in combination with other therapies. |
Immune Studies | Enhanced cytokine production leading to improved T-cell responses. |
Eigenschaften
IUPAC Name |
[(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BN2O3.CH4O3S/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;1-5(2,3)4/h6-8,14-15H,3-5,11H2,1-2H3;1H3,(H,2,3,4)/t7-,8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYYOEIGQRXGPI-WSZWBAFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)C(C(C)C)N)(O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@@H]1CCCN1C(=O)[C@H](C(C)C)N)(O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23BN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164466 | |
Record name | Talabostat mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150080-09-4 | |
Record name | Talabostat mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150080094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talabostat mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALABOSTAT MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8ZG4Y1B51 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.